(S)-(+)-4-Phenyl-2-oxazolidinone

Catalog No.
S1487740
CAS No.
99395-88-7
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(S)-(+)-4-Phenyl-2-oxazolidinone

CAS Number

99395-88-7

Product Name

(S)-(+)-4-Phenyl-2-oxazolidinone

IUPAC Name

(4S)-4-phenyl-1,3-oxazolidin-2-one

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c11-9-10-8(6-12-9)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,10,11)/t8-/m1/s1

InChI Key

QDMNNMIOWVJVLY-MRVPVSSYSA-N

SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Synonyms

(+)-4-Phenyl-2-oxazolidinone; (4S)-4-Phenyl-2-oxazolidinone; (S)-(+)-4-Phenyl-2-oxazolidinone; (S)-4-Phenyl-1,3-oxazolidin-2-one; (S)-4-Phenyl-2-oxazolidinone; (S)-POZ

Canonical SMILES

C1C(NC(=O)O1)C2=CC=CC=C2

Isomeric SMILES

C1[C@@H](NC(=O)O1)C2=CC=CC=C2

As a Chiral Auxiliary

One of the primary applications of (S)-(+)-4-Phenyl-2-oxazolidinone lies in its use as a chiral auxiliary in asymmetric synthesis. Chiral auxiliaries are temporary chiral units introduced into a molecule to induce chirality during a reaction and then removed to obtain the desired enantiomerically pure product.

(S)-(+)-4-Phenyl-2-oxazolidinone has been employed in various asymmetric reactions, including aldol reactions, Michael additions, and alkylations. Its effectiveness stems from its ability to form diastereomeric adducts with reaction intermediates, leading to diastereoselective reactions and subsequent control over the product's stereochemistry. For instance, a study published in the Journal of the American Chemical Society demonstrates the use of (S)-(+)-4-Phenyl-2-oxazolidinone in an asymmetric aldol reaction, achieving high enantioselectivity for the desired product. []

As a Building Block for Drug Discovery

(S)-(+)-4-Phenyl-2-oxazolidinone has also been investigated as a potential building block for the development of new pharmaceuticals. The oxazolidinone ring system is present in several clinically relevant drugs, such as linezolid, which exhibits antibacterial activity.

Studies have explored the use of (S)-(+)-4-Phenyl-2-oxazolidinone as a starting material for the synthesis of novel analogs with potential therapeutic applications. Research published in the European Journal of Medicinal Chemistry describes the synthesis and evaluation of (S)-(+)-4-Phenyl-2-oxazolidinone derivatives as potential inhibitors of HIV-1 integrase, an enzyme essential for viral replication. []

(S)-(+)-4-Phenyl-2-oxazolidinone is a chiral compound with the molecular formula C9_9H9_9NO2_2 and a molecular weight of 163.18 g/mol. This solid compound is characterized by its oxazolidinone ring, which contains a phenyl substituent at the 4-position and a carbonyl group at the 2-position. The stereochemistry of this compound is significant, as it exists in a single enantiomeric form, which is crucial for its biological activity and applications in asymmetric synthesis .

As a chiral auxiliary, (S)-(+)-4-Phenyl-2-oxazolidinone forms a diastereomeric adduct with a prochiral substrate molecule. Diastereomers are stereoisomers that are not mirror images. The steric interactions between the auxiliary and the substrate dictate the approach of the reaction partners, leading to the formation of a specific enantiomer in the final product after cleavage of the auxiliary [].

, particularly in the formation of β-amino acids through conjugate addition reactions. For instance, it can react with activated alkenes, such as dialkyl alkylidenemalonates, leading to the formation of various β-amino acid precursors. The stereoselectivity of these reactions is notable, often yielding high diastereomeric excesses . Additionally, it can undergo transformations to produce derivatives like (S)-4-phenyloxazolidine-2-thione through reactions with sulfur compounds .

This compound exhibits significant biological activity, primarily due to its role as a chiral auxiliary in asymmetric synthesis. It has been utilized in the synthesis of various biologically active compounds, including β-amino acids that are important in pharmaceutical applications. Studies indicate that (S)-(+)-4-phenyl-2-oxazolidinone can enhance the selectivity and yield of synthetic pathways leading to these compounds . Furthermore, it has been noted for its potential toxicity, being harmful if ingested and causing skin irritation .

Several methods exist for synthesizing (S)-(+)-4-phenyl-2-oxazolidinone:

  • From L-Phenylglycine: One common approach involves reducing N-Boc-L-phenylglycine using borane reagents to obtain N-Boc-L-phenylglycinol, followed by a ring-closing reaction under catalytic conditions .
  • Using Diethyl Carbonate: Another method utilizes diethyl carbonate in conjunction with L-phenylglycine to form the oxazolidinone structure .
  • Conjugate Addition Reactions: The potassium salt of this oxazolidinone can be reacted with activated alkenes to produce various products with high enantioselectivity .

These methods highlight the versatility and efficiency of synthesizing (S)-(+)-4-phenyl-2-oxazolidinone while adhering to principles of green chemistry by minimizing toxic reagents.

(S)-(+)-4-Phenyl-2-oxazolidinone serves multiple applications:

  • Chiral Auxiliary: It is widely used as a chiral auxiliary in asymmetric synthesis, facilitating the production of enantiopure compounds essential in pharmaceuticals.
  • Precursor for β-Amino Acids: The compound is instrumental in synthesizing β-amino acids that have significant biological importance and therapeutic potential .
  • Research Tool: Its unique properties make it valuable in research settings for studying stereochemistry and reaction mechanisms.

Research has demonstrated that (S)-(+)-4-phenyl-2-oxazolidinone interacts effectively with various electrophiles, leading to selective additions that are crucial for synthesizing complex organic molecules. Notably, studies have shown that it can achieve high levels of stereoselectivity when reacting with different substrates, making it a key player in developing new synthetic methodologies .

Several compounds share structural similarities with (S)-(+)-4-phenyl-2-oxazolidinone:

Compound NameStructure TypeUnique Features
(R)-4-Phenyl-2-OxazolidinoneEnantiomerOpposite stereochemistry; used similarly as a chiral auxiliary.
4-Methyl-2-OxazolidinoneMethyl-substitutedDifferent substituent; used in similar applications but exhibits different reactivity profiles.
3-Amino-4-methylpentanoic acidβ-Amino AcidDerived from reactions involving oxazolidinones; biologically active but not an oxazolidinone itself.

The uniqueness of (S)-(+)-4-phenyl-2-oxazolidinone lies in its specific stereochemistry and its efficacy as a chiral auxiliary in producing enantiopure compounds, which may not be replicated by its analogs. Its ability to facilitate high-yield reactions while maintaining selectivity sets it apart from other similar compounds in synthetic chemistry.

XLogP3

1.2

GHS Hazard Statements

Aggregated GHS information provided by 13 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (84.62%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (15.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (15.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (15.38%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

(S)-(+)-4-Phenyl-2-oxazolidinone

Dates

Modify: 2023-08-15

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